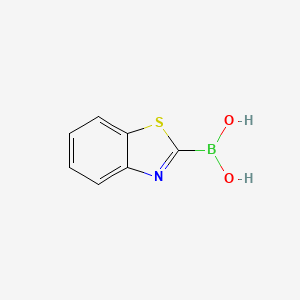

1,3-Benzothiazol-2-ylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Benzothiazol-2-ylboronic acid is a chemical compound with the molecular formula C7H6BNO2S and a molecular weight of 179 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazol-2-ylboronic acid consists of a benzothiazole ring attached to a boronic acid group .Physical And Chemical Properties Analysis

1,3-Benzothiazol-2-ylboronic acid has a predicted boiling point of 388.0±25.0 °C, a predicted density of 1.44±0.1 g/cm3, and a predicted pKa of 5.79±0.30 .Scientific Research Applications

Biochemistry and Medicinal Chemistry

Benzothiazoles, including 1,3-Benzothiazol-2-ylboronic acid, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Anti-Cancer Research

Benzothiazole compounds have shown significant anti-cancer properties . The development of synthetic processes for these compounds is one of the most significant problems facing researchers, and 1,3-Benzothiazol-2-ylboronic acid could play a key role in this area .

Anti-Bacterial Research

Benzothiazole compounds, including 1,3-Benzothiazol-2-ylboronic acid, have demonstrated anti-bacterial properties . This makes them valuable in the development of new antibiotics and other anti-bacterial treatments .

Anti-Tuberculosis Research

Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown promising results . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Green Chemistry

Benzothiazole compounds are related to green chemistry . The synthesis of benzothiazole compounds, including 1,3-Benzothiazol-2-ylboronic acid, from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials, is a significant area of research .

Sensing Applications

Boronic acids, including 1,3-Benzothiazol-2-ylboronic acid, have major applications in sensing . They have been used in the development of fluorescence and electrochemically active derivatives .

Safety and Hazards

Future Directions

Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

Mechanism of Action

Target of Action

1,3-Benzothiazol-2-ylboronic acid, a derivative of benzothiazole, has been found to exhibit significant biological activity. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function, which in turn affects the growth and proliferation of bacteria .

Biochemical Pathways

Benzothiazole derivatives are known to affect various biochemical pathways due to their interaction with multiple targets .

Pharmacokinetics

The compound’s predicted boiling point is 3880±250 °C, and its predicted density is 144±01 g/cm3 . Its pKa is predicted to be 5.79±0.30 , which could influence its absorption and distribution in the body.

Result of Action

Benzothiazole derivatives are known to inhibit the growth and proliferation of bacteria, suggesting that they could have a similar effect .

properties

IUPAC Name |

1,3-benzothiazol-2-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPADKUSNKOJID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC2=CC=CC=C2S1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625166 |

Source

|

| Record name | 1,3-Benzothiazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzothiazol-2-ylboronic acid | |

CAS RN |

499769-96-9 |

Source

|

| Record name | 1,3-Benzothiazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)

![[4-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1322264.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)

![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)

![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)